Myristyl stearate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Los compuestos FeAu se pueden sintetizar utilizando varios métodos. Un enfoque común es el método de Pirolisis por Pulverización Ultrasónica (USP) . Esta técnica implica disolver cloruro de hierro (III) y cloruro de oro (III) en una solución precursora, que luego se somete a pirolisis por pulverización ultrasónica. Las partículas FeAu resultantes son típicamente partículas de óxido de hierro más grandes decoradas con nanopartículas de oro .

Otro método involucra la síntesis de nanoemulsión en un solo recipiente . En este proceso, las nanopartículas multifuncionales magnéticas-ópticas FeAu se recubren con un copolímero tribloque biocompatible, poli(etilenglicol)-bloque-poli(propilenglicol)-bloque-poli(etilenglicol) (PEO-PPO-PEO). Este método asegura una alta cristalinidad y un tamaño de partícula uniforme .

Métodos de Producción Industrial

La producción industrial de compuestos FeAu a menudo se basa en métodos escalables como USP, que permite la producción continua de nanopartículas. Este método es ventajoso debido a su capacidad para producir partículas con morfología controlada y distribución de tamaño .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Myristyl stearate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield stearic acid and myristyl alcohol:

Acid/Base Hydrolysis

Enzymatic Hydrolysis

-

Applications : Drug delivery systems leveraging pH-dependent hydrolysis.

Kinetic Data :

-

Enzymatic hydrolysis rates depend on lipase source and substrate accessibility .

-

Industrial processes often use immobilized lipases for reusable catalysis .

Transesterification

This compound participates in alcoholysis or acidolysis reactions to form modified esters:

Methanolysis Example :

-

Catalyst : Basified polyacrylonitrile fibers (PANF) enable 95% conversion at 65°C .

-

Conditions : Methanol-to-ester molar ratios >100:1 for complete conversion .

Industrial Relevance :

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

Thermogravimetric Analysis (TGA) Data :

Oxidation Reactions

Though stable under ambient conditions, this compound can oxidize in the presence of strong oxidizers:

Comparative Reactivity with Analogous Esters

| Ester | Hydrolysis Rate (Relative) | Thermal Stability (°C) | Preferred Catalysts |

|---|---|---|---|

| This compound | 1.0 (Baseline) | 250 | H₂SO₄, Lipase B |

| Cetyl Stearate | 0.8 | 230 | NaOH, PPL lipase |

| Stearyl Stearate | 0.6 | 260 | Sn-based catalysts |

Aplicaciones Científicas De Investigación

Applications in Cosmetics

Myristyl stearate is predominantly used in the cosmetic industry due to its emollient properties. It serves several functions:

- Emollient : It helps to soften and smooth the skin by forming a protective barrier that reduces moisture loss.

- Skin Conditioning Agent : Enhances the texture and feel of skin care products, providing a smooth application.

- Film-forming Agent : Creates a thin layer on the skin that can enhance product performance in formulations like lipsticks and lotions .

Table 1: Cosmetic Applications

| Application Type | Description |

|---|---|

| Emollient | Softens skin and reduces moisture loss. |

| Skin Conditioning | Improves texture and smoothness in formulations. |

| Film-forming | Provides a protective layer in products like lipsticks and lotions. |

Pharmaceutical Applications

In pharmaceuticals, this compound is recognized for its potential as a penetration enhancer. It can improve the absorption of active ingredients through the skin barrier, making it valuable in transdermal drug delivery systems.

Case Study: Penetration Enhancement

A study demonstrated that this compound could significantly increase the permeability of estradiol across human epidermis in vitro. This finding indicates its potential utility in enhancing drug formulations aimed at transdermal delivery .

Food Industry Applications

While primarily noted for its cosmetic and pharmaceutical uses, this compound also finds applications as a food additive. It can act as an emulsifier or stabilizer in various food products.

Table 2: Food Industry Applications

| Application Type | Description |

|---|---|

| Emulsifier | Stabilizes mixtures of oil and water in food products. |

| Stabilizer | Maintains consistency and texture in processed foods. |

Safety Profile

The safety of this compound has been evaluated extensively. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe for use in cosmetics at concentrations typically employed. Studies indicate low acute oral toxicity and minimal irritation potential .

Mecanismo De Acción

El mecanismo de acción de los compuestos FeAu involucra su interacción con objetivos moleculares y vías. Por ejemplo, en la teranostica del cáncer, las nanopartículas FeAu conjugadas con anticuerpos específicos para la metaloproteinasa de matriz-1 (MMP-1) se dirigen a las células cancerosas. Las propiedades magnéticas de FeAu permiten la hipertermia inducida por campo magnético, que eleva la temperatura de las células diana, lo que lleva a su destrucción .

Comparación Con Compuestos Similares

Los compuestos FeAu se pueden comparar con otros compuestos similares como:

Nanopartículas de óxido de hierro: Si bien las nanopartículas de óxido de hierro se utilizan principalmente por sus propiedades magnéticas, los compuestos FeAu ofrecen propiedades ópticas y catalíticas adicionales debido a la presencia de oro.

Nanopartículas de oro: Las nanopartículas de oro son conocidas por sus propiedades ópticas, pero carecen de las propiedades magnéticas de los compuestos FeAu.

Otras nanopartículas bimetálicas: Compuestos como FePt y FePd también combinan propiedades magnéticas y catalíticas, pero los compuestos FeAu son únicos en su combinación específica de propiedades de hierro y oro.

Conclusión

Los compuestos FeAu son altamente versátiles y valiosos en diversas aplicaciones científicas e industriales. Su combinación única de propiedades magnéticas, ópticas y catalíticas los convierte en objeto de una amplia investigación y desarrollo. Los métodos de síntesis, reacciones químicas y aplicaciones de los compuestos FeAu resaltan su potencial para avanzar en la tecnología y mejorar varios campos de estudio.

Actividad Biológica

Myristyl stearate, a fatty ester derived from myristyl alcohol and stearic acid, is recognized for its diverse applications in cosmetics and pharmaceuticals. This article explores its biological activity, including antimicrobial properties, skin penetration, and safety assessments, supported by data tables and case studies.

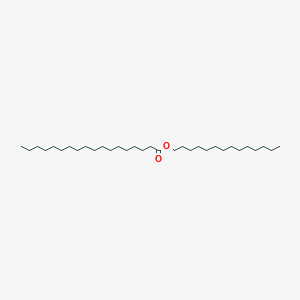

- IUPAC Name : Tetradecyl octadecanoate

- Molecular Formula : C32H64O2

- Molecular Weight : 480.85 g/mol

- Melting Point : 50 °C

- Boiling Point : 479 °C

- Purity : ≥99% .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that long-chain fatty alcohols, including myristyl alcohol (a precursor), can inhibit the growth of various bacterial strains. For instance, myristyl alcohol demonstrated a significant reduction in the growth of Streptococcus mutans, with a mean growth response of only 45% compared to untreated cultures after 4 hours . The proposed mechanism involves altering cell membrane permeability, which disrupts nutrient absorption and promotes the efflux of essential cellular components .

2. Skin Penetration and Irritation

This compound is commonly used in topical formulations due to its emollient properties. It acts as a skin penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum. In vitro studies have shown that myristyl esters can improve the permeability of certain drugs across human skin . However, it may cause minimal to mild skin irritation in some formulations .

Safety Assessments

The safety profile of this compound has been evaluated through various toxicological studies:

- Acute Toxicity : In animal studies, this compound exhibited low toxicity when administered orally. No significant adverse effects were observed at high doses (up to 1000 mg/kg) .

- Dermal Irritation : Clinical assessments have shown that this compound causes minimal irritation upon application .

- Long-term Effects : Chronic exposure studies indicate that this compound does not accumulate in tissues or cause significant physiological changes .

Applications

This compound is utilized in various formulations due to its beneficial properties:

- Cosmetics : As an emollient and emulsifier, it enhances the texture and application of creams and lotions.

- Pharmaceuticals : It serves as a lubricant and dispersing agent in drug formulations .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of myristyl alcohol (related compound) against Mycoplasma gallisepticum. Results showed a significant reduction in bacterial viability at concentrations as low as 64 µM, highlighting the potential of long-chain fatty alcohols in controlling microbial infections .

Case Study 2: Skin Penetration Enhancement

In a study assessing the penetration enhancement capabilities of myristyl esters, it was found that formulations containing these esters significantly increased the transport of estradiol across human epidermis compared to controls . This suggests potential applications in hormone replacement therapies.

Propiedades

IUPAC Name |

tetradecyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXBHWLGRWOABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066239 | |

| Record name | Myristyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals | |

| Record name | Octadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17661-50-6 | |

| Record name | Myristyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17661-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3748IN84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.